N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (NCBNM) is an organic compound that has been studied extensively in the past few decades. It is a synthetic compound that has a wide range of applications in scientific research, including in the fields of biochemistry and physiology. NCBNM is used in numerous lab experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations are all important to consider when planning a lab experiment.
Scientific Research Applications
Novel Antidepressant Drug Candidates : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, have shown promise as antidepressant drug candidates with high potency and selectivity, as well as favorable drug-like properties (J. Sniecikowska et al., 2019).
Synthesis of Heterocyclic Schiff Bases for Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with substituted aryl aldehydes/ketones, have demonstrated potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011).
Use in Transfer Hydrogenation Reactions : N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine derivatives have been used in efficient transfer hydrogenation reactions, showcasing their utility in organic synthesis (Şemistan Karabuğa et al., 2015).
Synthesis of Novel Cytotoxic Agents : Derivatives of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have been synthesized for potential use as cytotoxic agents against several cancer cell lines (A. Ramazani et al., 2014).
Synthesis and Characterization of Schiff Bases for Antimicrobial and Antimutagenic Activities : Schiff bases containing the azomethine group and incorporating the N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine structure have been synthesized and tested for antimicrobial and antimutagenic activities, exhibiting potent antibacterial activity against pathogenic strains and significant antimutagenic effects (S. Ceker et al., 2019).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,14H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRPCZZOPOWZAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(S2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.